3-Methoxy-benzaldehyde oxime is an organic compound classified within the oxime family, characterized by the presence of a methoxy group attached to a benzene ring and an oxime functional group. Its chemical formula is and it is recognized for its potential biological activities and applications in organic synthesis. This compound is derived from 3-methoxy-benzaldehyde, where the methoxy group is located at the third carbon of the benzene ring.
3-Methoxy-benzaldehyde oxime can be sourced through various synthetic methods, primarily involving the condensation of 3-methoxy-benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires a base such as sodium hydroxide and is conducted in solvents like methanol at room temperature. The compound belongs to the broader class of oximes, which are compounds containing the functional group where and can be hydrogen or organic substituents.
The synthesis of 3-methoxy-benzaldehyde oxime involves a condensation reaction:
The reaction can be summarized as follows:
This process yields a mixture of E (trans) and Z (cis) isomers of the oxime. Industrially, similar methods are scaled up while optimizing conditions to enhance yield and purity .
3-Methoxy-benzaldehyde oxime can undergo several types of chemical reactions:
The mechanism of action for 3-methoxy-benzaldehyde oxime involves its interaction with aldehydes and ketones, where it acts as a nucleophile. The nitrogen atom in the oxime attacks the electrophilic carbonyl carbon, leading to the formation of a stable oxime product. This reaction is often irreversible due to subsequent dehydration.
The compound primarily targets enzymes involved in various biochemical pathways, including lipoxygenase and human neutrophil elastase. Its mode of action includes inhibition of multiple kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase, contributing to its diverse biological activities .
Relevant data indicates that 3-methoxy-benzaldehyde oxime exhibits significant antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
3-Methoxy-benzaldehyde oxime has several applications in scientific research:
Due to its diverse reactivity and biological significance, this compound continues to be an area of interest in both synthetic chemistry and pharmacology .
3-Methoxy-benzaldehyde oxime (chemical formula: C₈H₉NO₂; CAS: 38489-80-4) represents a structurally versatile pharmacophore in modern drug design. Characterized by its methoxy-substituted aromatic ring and reactive oxime group (>C=N–OH), this compound serves as a privileged scaffold for developing multifunctional therapeutic agents. Its significance stems from dual capabilities: direct biological activity and ease of structural modification to enhance drug-like properties. The oxime moiety enables hydrogen bonding and dipole interactions with biological targets, while the methoxy group influences electronic properties and lipophilicity. These features collectively position 3-methoxy-benzaldehyde oxime as a critical intermediate in addressing complex pathological pathways, particularly those involving enzymatic dysregulation and oxidative stress [2] .
The structural genesis of 3-methoxy-benzaldehyde oxime derivatives is deeply rooted in natural product-inspired drug design. Early research identified that polyhydroxy-substituted flavonoids (e.g., quercetin) and stilbenes (e.g., resveratrol) exhibited potent aldose reductase inhibitory (ARI) and antioxidant activities. However, their clinical utility was hampered by poor pharmacokinetic profiles, including low oral bioavailability and rapid metabolism [2]. This limitation prompted medicinal chemists to explore bioisosteric replacements, leading to oxime derivatives as synthetically tractable alternatives. The discovery that benzaldehyde oximes could mimic the pharmacophoric features of natural phenolic compounds emerged in the early 2000s, with researchers systematically modifying hydroxylation patterns to optimize target engagement [2] [9].
A landmark study demonstrated that introducing a methoxy group at the meta-position of the benzaldehyde ring significantly enhanced metabolic stability while retaining the electronic properties necessary for enzymatic inhibition. This strategic modification addressed a key limitation of early ARIs—their susceptibility to glucuronidation. The evolution from natural polyphenols to synthetic oximes thus represents a paradigm shift in drug design, balancing bioactivity with pharmacokinetic practicality [2] .
Table 1: Evolution from Natural Products to Synthetic Oxime Derivatives
Natural Product Precursor | Synthetic Oxime Derivative | Key Structural Features | Design Rationale |
---|---|---|---|
Quercetin (Flavonoid) | (E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) | Trihydroxy benzaldehyde fragment + methoxybenzyl oxime | Enhanced enzymatic inhibition via polyhydroxy mimicry |
Resveratrol (Stilbene) | (E)-3,5-Dimethoxybenzaldehyde O-benzyl oxime | Methoxy-substituted aromatic core + benzyl oxime | Improved metabolic stability and membrane permeability |
Butein (Chalcone) | (E)-4-Hydroxy-3-methoxybenzaldehyde oxime (Vanillin oxime) | Ortho-methoxy-phenol motif | Optimization of antioxidant capacity and target selectivity |
The 3-methoxy-benzaldehyde oxime scaffold excels in enabling multifunctional drug design, where single compounds simultaneously modulate multiple pathological targets. This capability stems from its modular structure: The aromatic ring can be functionalized with varied substituents (e.g., hydroxy, methoxy, halogen groups), while the oxime ether moiety (–CH=N–O–R) allows further diversification through alkyl or aryl benzyl groups [2] . Such modifications finely tune electronic properties, lipophilicity (log P), and binding affinity against complementary biological targets.
For instance, in dual-acting aldose reductase inhibitors (ARIs), the scaffold’s polyhydroxybenzaldehyde fragment binds the ALR2 catalytic site, while the methoxybenzyl oxime moiety scavenges reactive oxygen species (ROS). This bifunctionality was exemplified by derivatives 7b and 8b (reported in 2022), which combined submicromolar ALR2 inhibition (IC₅₀: 0.14–0.22 µM) with potent radical quenching in DPPH assays (IC₅₀: 18.3–22.7 µM) [2]. Molecular dynamics simulations confirmed that the methoxy group’s position (meta vs. para) influences hydrophobic interactions within the ALR2 active site, underscoring the scaffold’s sensitivity to structural tuning.
Beyond diabetic complications, the scaffold’s adaptability extends to anticancer and antimicrobial applications. Structural hybrids incorporating azole rings (e.g., imidazole or triazole) demonstrate broad-spectrum activity, leveraging the oxime’s hydrogen-bonding capacity for target recognition. For example, oxime ether-linked imidazolylchromanones exhibit nanomolar antifungal activity against Cryptococcus gattii by inhibiting ergosterol biosynthesis .
Table 2: Bioactive Derivatives Developed from 3-Methoxy-benzaldehyde Oxime Scaffold
Derivative | Structural Modification | Primary Bioactivity | Design Strategy |
---|---|---|---|
(E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) | Trihydroxy benzaldehyde + 3-methoxybenzyl | Dual ALR2 inhibition (IC₅₀: 0.14 µM) and antioxidant (TBARS IC₅₀: 2.1 µM) | Polyhydroxy mimicry for enzymatic inhibition; methoxy for ROS quenching |
(Z)-3-Imidazolyl-2-methylchromanone O-(4-chlorobenzyl) oxime (8a) | Chlorobenzyl + imidazole-chromanone hybrid | Antifungal (MIC: 0.25 µg/mL vs. Candida albicans) | Enhanced membrane penetration via chlorobenzyl; target specificity via azole |
3-(Benzyloxy)-4-methoxybenzaldehyde oxime | Benzyloxy substitution at C3 | Aldose reductase inhibition (Kinetic study) | Steric bulk to optimize active site occupancy |
Diabetic complications arise from intertwined pathways: hyperglycemia-induced oxidative stress and polyol pathway flux. Here, 3-methoxy-benzaldehyde oxime derivatives exhibit exceptional promise as dual-target inhibitors. Aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway, reduces glucose to sorbitol under hyperglycemic conditions. This consumes NADPH, depleting glutathione (GSH) reserves and exacerbating oxidative damage [9]. Compounds like 7b and 8b inhibit ALR2 at nanomolar concentrations while concurrently boosting cellular antioxidant capacity, thereby disrupting this vicious cycle at two nodal points [2].
The molecular efficacy of these derivatives hinges on three structural elements:
In vivo relevance is evidenced by the scaffold’s ability to mitigate "hyperglycemic memory"—a phenomenon where transient hyperglycemia triggers persistent epigenetic changes that sustain oxidative stress. By normalizing mitochondrial superoxide overproduction, these derivatives prevent NF-κB activation and downstream pro-inflammatory gene expression [9]. This dual-action mechanism positions 3-methoxy-benzaldehyde oxime as a cornerstone in next-generation therapies for diabetic retinopathy, neuropathy, and nephropathy.
Table 3: Molecular Targets and Functional Impacts in Diabetic Complications
Molecular Target | Biological Effect | Functional Outcome | Validating Evidence |
---|---|---|---|
Aldose reductase (ALR2) | Inhibition of sorbitol synthesis (IC₅₀ < 0.3 µM for lead compounds) | Reduced osmotic stress and NADPH depletion | Enzyme kinetics; molecular docking [2] |
Reactive oxygen species (ROS) | DPPH radical scavenging (IC₅₀: 18–23 µM); Lipid peroxidation inhibition | Restoration of glutathione levels; attenuation of oxidative damage | TBARS assay; cellular redox assays [2] [9] |
Inflammatory mediators (NF-κB, TNF-α) | Downregulation of adhesion molecules (ICAM-1, VCAM-1) | Improved endothelial function; reduced microvascular inflammation | Gene expression profiling; cytokine measurements [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1